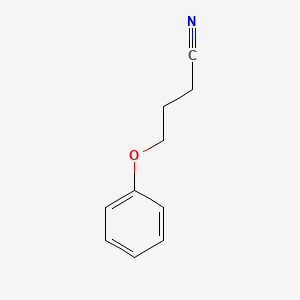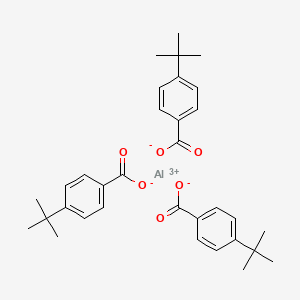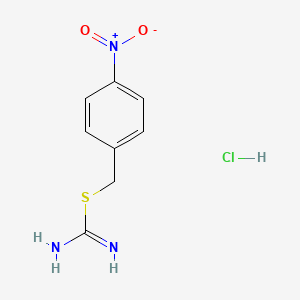
Triethanolamine aluminum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine aluminum is a compound formed by the coordination of triethanolamine with aluminum ionsIt is widely used in various industrial applications due to its ability to act as a chelating agent, surfactant, and pH adjuster .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine aluminum can be synthesized through the reaction of triethanolamine with aluminum salts. One common method involves dissolving aluminum chloride in water and then adding triethanolamine to the solution. The reaction is typically carried out at room temperature, and the resulting product is isolated by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where aluminum salts and triethanolamine are mixed under controlled conditions. The reaction mixture is then subjected to purification processes such as filtration, distillation, and drying to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine aluminum undergoes various chemical reactions, including:
Complexation: Triethanolamine acts as a ligand, forming stable complexes with aluminum ions.
Oxidation: The hydroxyl groups in triethanolamine can be oxidized under certain conditions.
Substitution: The nitrogen atom in triethanolamine can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents for triethanolamine.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving triethanolamine.
Major Products Formed
Oxidation Products: Oxidation of triethanolamine can lead to the formation of aldehydes, ketones, and carboxylic acids.
Substitution Products: Substitution reactions can yield various alkylated or acylated derivatives of triethanolamine.
Wissenschaftliche Forschungsanwendungen
Triethanolamine aluminum has a wide range of applications in scientific research, including:
Chemistry: Used as a complexing agent in analytical chemistry for the determination of aluminum ions.
Biology: Employed in the preparation of buffer solutions and as a stabilizer for enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of triethanolamine aluminum involves the coordination of triethanolamine with aluminum ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and proteins, altering their activity and stability. The hydroxyl groups in triethanolamine also play a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethanolamine aluminum: Similar to triethanolamine aluminum but with two hydroxyl groups instead of three.
Monoethanolamine aluminum: Contains only one hydroxyl group, resulting in different chemical properties and applications.
Triethylamine aluminum: Lacks hydroxyl groups, making it less effective as a chelating agent.
Uniqueness
This compound is unique due to its three hydroxyl groups, which enhance its ability to form stable complexes with aluminum ions. This property makes it more effective in various applications compared to its analogs with fewer hydroxyl groups .
Eigenschaften
CAS-Nummer |
21863-06-9 |
|---|---|
Molekularformel |
C6H12AlNO3 |
Molekulargewicht |
173.15 g/mol |
IUPAC-Name |
2,8,9-trioxa-5-aza-1-aluminabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.Al/c8-4-1-7(2-5-9)3-6-10;/h1-6H2;/q-3;+3 |
InChI-Schlüssel |
IRMOUQGSNFXEJH-UHFFFAOYSA-N |
SMILES |
C(C[O-])N(CC[O-])CC[O-].[Al+3] |
Kanonische SMILES |
C1CO[Al]2OCCN1CCO2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


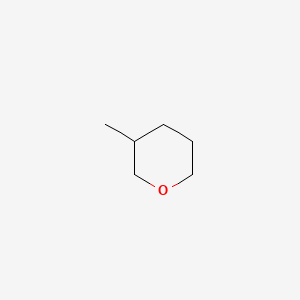


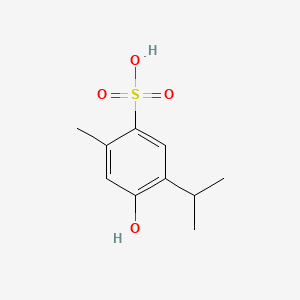
![2H-Naphth[1,8-cd]isothiazole-3,5-disulfonic acid, 1,1-dioxide](/img/structure/B1614890.png)


